molecular formula C9H7NNaO3S B12809897 CID 87622091

CID 87622091

Cat. No.: B12809897
M. Wt: 232.21 g/mol
InChI Key: JTWUZWJJWAIUOT-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonic Acid Sodium Salt is a chemical compound with the molecular formula C9H6NNaO3S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Properties

Molecular Formula

C9H7NNaO3S

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);

InChI Key

JTWUZWJJWAIUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-8-sulfonic Acid Sodium Salt typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include heating and stirring to ensure complete sulfonation .

Industrial Production Methods

Industrial production of Quinoline-8-sulfonic Acid Sodium Salt may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

PubChem Database Review

  • CID 87622091 does not appear in PubChem records ( ).

  • Searches for related compounds (e.g., CID 58489256, CID 62481) confirm typical entries include molecular formulas, structures, and vendor data, but no such data exists for this compound .

Research Literature Analysis

  • Studies on kinase inhibitors (e.g., CDK8/19 ligands like CCT251921 ) and organohalogen compounds ( ) do not mention this CID.

  • Patents analyzed in Frontiers journals focus on reaction extraction methods, not specific compounds like this compound .

EPA Regulatory Documents

  • EPA’s Chemical Data Reporting (CDR) lists 7,674 chemicals for 2012 and 2021, but this compound is absent ( ).

Structural and Synthetic Data

  • No reaction pathways, yields, or conditions are documented in synthesis spreadsheets or crystal structure studies ( ).

Potential Explanations for Missing Data

  • Confidentiality : The compound may be unpublished due to proprietary restrictions.

  • Terminology Mismatch : The CID might be obsolete or listed under alternative identifiers.

  • Novelty : The compound could be newly synthesized and not yet reported in public databases.

Recommendations for Further Research

  • Verify the CID’s validity via the PubChem Identifier Exchange Service.

  • Explore commercial chemical catalogs (e.g., Sigma-Aldrich, ChemSpider) for proprietary data.

  • Consult recent patent filings or preprints for unpublished synthetic routes.

Scientific Research Applications

Quinoline-8-sulfonic Acid Sodium Salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.

    Biology: It serves as a fluorescent probe for studying biological systems and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline-8-sulfonic Acid Sodium Salt involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, modulating their activity. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-5-sulfonic Acid Sodium Salt
  • Quinoline-6-sulfonic Acid Sodium Salt
  • Quinoline-7-sulfonic Acid Sodium Salt
  • Quinoxaline-8-sulfonic Acid Sodium Salt

Uniqueness

Quinoline-8-sulfonic Acid Sodium Salt is unique due to its specific position of the sulfonic acid group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in solubility, stability, and interaction with molecular targets compared to other similar compounds .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound?

  • Answer : Apply nonlinear regression models (e.g., Hill equation) or Bayesian hierarchical models to account for variability. Use software like R or Python’s SciPy for curve fitting .

Peer Review and Publication

Q. How do I ensure my manuscript on this compound meets journal standards?

  • Answer : Follow discipline-specific guidelines (e.g., ACS Style for chemistry). Structure the paper with clear sections: Introduction (gap statement), Methods (reproducible protocols), Results (avoiding redundancy with figures), and Discussion (contextualizing findings with prior work) .

Q. What are common pitfalls in interpreting spectroscopic data for this compound?

  • Answer : Overlooking solvent peaks in NMR or baseline drift in IR spectra. Calibrate instruments regularly and include raw data in supplementary materials .

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